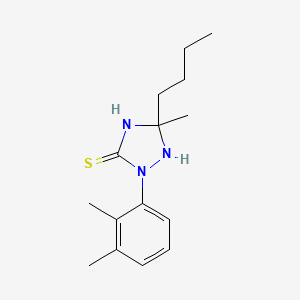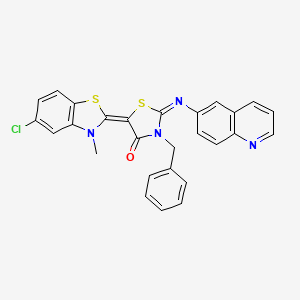
5-Butyl-2-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-2-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione is an organic compound that belongs to the class of triazolidine derivatives. This compound is characterized by its unique structure, which includes a triazolidine ring substituted with butyl, dimethylphenyl, and methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-2-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
5-Butyl-2-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 5-Butyl-2-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Butyl-2,3-dimethylpyrazine: A structurally related compound with similar substituents but a different core structure.
5-sec-Butyl-2,3-dimethylpyrazine: Another related compound with a sec-butyl group instead of a butyl group.
Uniqueness
5-Butyl-2-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione is unique due to its triazolidine core, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C15H23N3S |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
5-butyl-2-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C15H23N3S/c1-5-6-10-15(4)16-14(19)18(17-15)13-9-7-8-11(2)12(13)3/h7-9,17H,5-6,10H2,1-4H3,(H,16,19) |
Clé InChI |
DPCAHBQSYYVNLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(NC(=S)N(N1)C2=CC=CC(=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15009284.png)
![2-(furan-2-yl)-N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B15009286.png)
![(2Z)-3-imino-2-[2-(3-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B15009292.png)
![[4-Chloro-6-(4-iodo-phenylamino)-[1,3,5]triazin-2-ylamino]-acetic acid ethyl ester](/img/structure/B15009298.png)



![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B15009322.png)

![2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine](/img/structure/B15009326.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15009332.png)
![3-[4-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15009344.png)
![3-[methoxy(thiophen-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B15009351.png)

